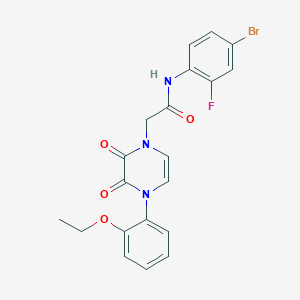

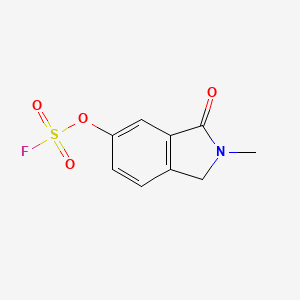

![molecular formula C12H13NO3 B2957458 spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one CAS No. 1467038-12-5](/img/structure/B2957458.png)

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . The spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is a type of spiro compound. It is a heterocyclic compound, meaning it contains non-carbon atoms, formed by the reaction of a diol with a cyclic ketone .

Scientific Research Applications

Synthesis and Structure

- A study by Osyanin et al. (2015) involved the synthesis and X-ray diffraction study of a spiro[4H-1,4-benzoxazine] derivative, highlighting its crystal structure and molecular conformation, which is essential for understanding its chemical properties and potential applications (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).

Chemoselective Synthesis

- Wen et al. (2018) developed a Pd(II)-catalyzed intermolecular process for the chemoselective synthesis of functionalized 1,4-benzoxazine derivatives, including those with spiro structures, which could be useful in various chemical applications (Wen, Wu, Huang, Ling, Gridnev, & Zhang, 2018).

Photochromic Properties

- Chu (2003) discussed the photochromic properties of spirooxazines, including spiro[1,4]oxazines, which change color in response to light due to structural changes. This property could be harnessed in optical materials and sensors (Chu, 2003).

Spirocyclization Reaction

- Zhou et al. (2022) presented a unique spirocyclization reaction to synthesize spiro[benzo[d][1,3]oxazine] derivatives, which could be significant in the pharmaceutical industry and material sciences (Zhou, Song, Zhang, & Fan, 2022).

Potential Therapeutic Applications

- Abdel-Magid (2023) described the potential of (S)-spiro[benzo[d][1,3]oxazine] derivatives as plasma kallikrein inhibitors, which could be useful in treating various diseases and disorders (Abdel-Magid, 2023).

Spectral and Photochromic Properties

- Lokshin et al. (2003) reviewed the synthesis, structure, and spectral properties of spirooxazines, highlighting their significance as organic photochromes and their potential in thermal and photoinduced processes (Lokshin, Samat, & Metelitsa, 2003).

Polymerization and Thermal Stability

- SiniN et al. (2015) studied the polymerization of spiro-centered benzoxazines and their thermal stability, which is crucial for high-performance material applications (SiniN, Azechi, & Endo, 2015).

Application in Lithium Batteries

- Lee et al. (2022) developed nitrile-functionalized spiro-twisted benzoxazine monomers for solid polymer electrolytes in lithium batteries, demonstrating the material's potential in energy storage technology (Lee, Yu, Yeh, Wu, & Jeng, 2022).

Mechanism of Action

Target of action

Spiro compounds often interact with various enzymes and receptors in the body due to their unique 3D structure . The exact target would depend on the specific functional groups present in the compound.

Mode of action

The mode of action of spiro compounds can vary widely. For example, some spiro compounds are known to inhibit certain enzymes, thereby altering biochemical pathways . The specific mode of action of “spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one” would need to be determined through experimental studies.

Biochemical pathways

Again, this would depend on the specific targets of the compound. Spiro compounds can potentially affect a wide range of biochemical pathways, from signal transduction to metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Spiro compounds, due to their unique structure, might have distinctive pharmacokinetic properties .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some spiro compounds are known to have antimicrobial, anti-inflammatory, and antitumor activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its interaction with targets, and its overall bioactivity .

Properties

IUPAC Name |

spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-12(5-7-15-8-6-12)16-10-4-2-1-3-9(10)13-11/h1-4H,5-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZGQFJJNNSKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

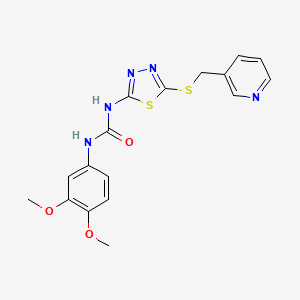

![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)

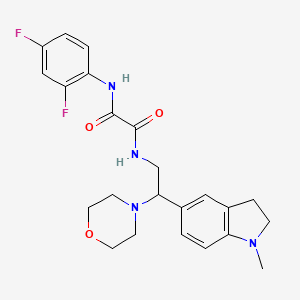

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)

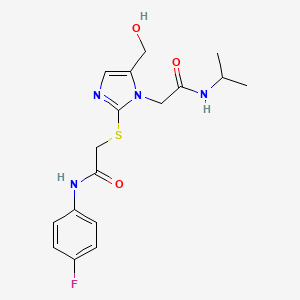

![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)

![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)

![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)

![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)

![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)